N-benzyl-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a fused heterocyclic compound featuring a [1,3]diazino[4,5-d]pyrimidine core. Key structural elements include:
- A furan-2-yl substituent at position 2.
- 6,8-dimethyl groups and 5,7-dioxo moieties on the diazino-pyrimidine ring.
- A sulfanylacetamide side chain with a benzyl group.
Its synthesis likely involves coupling reactions or cyclization steps analogous to those in the referenced studies .
Properties
IUPAC Name |
N-benzyl-2-[7-(furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-9-6-10-30-14)31-12-15(27)22-11-13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGQGUDEDZDWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CO3)SCC(=O)NCC4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Spectroscopic Data :
- IR : Both compounds show CN stretches (~2,220 cm⁻¹) and NH bands (~3,400 cm⁻¹) .
- MS : Molecular ions for 11a (m/z 386) and 11b (m/z 403) are comparable to the expected mass of the target compound (estimated >450 Da based on formula).
Pyrimido[2,1-b]quinazoline (12)
Structure: Compound 12 () contains a pyrimidoquinazoline core with a 5-methylfuran-2-yl group and a cyano substituent. Key Differences:
- Core Heterocycle: The target compound’s fused diazino-pyrimidine system differs from the pyrimidoquinazoline in 12.
- Functional Groups : Compound 12 lacks the sulfanyl and acetamide groups present in the target compound.
Spectroscopic Data :
- ¹H NMR : Both compounds exhibit furan proton signals (δ ~6.2–7.4 ppm) and methyl groups (δ ~2.2–2.3 ppm) .
- MS : Compound 12 has a molecular ion at m/z 318, significantly smaller than the target compound’s estimated mass.
Benzo[b][1,4]oxazin Derivatives (7a–c)
Structure : These compounds () combine a pyrimidine ring with a benzoxazine moiety and substituted phenyl groups.
Key Differences :
- Heteroatoms : The benzoxazine core includes oxygen, whereas the target compound has sulfur and additional nitrogen atoms.
- Side Chains : The target’s sulfanylacetamide is absent in 7a–c.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
